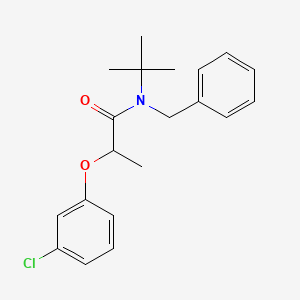![molecular formula C17H17N3O4 B4075413 N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide](/img/structure/B4075413.png)
N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(4-nitrophenyl)propanamide, commonly known as ANP, is a chemical compound used in scientific research. ANP belongs to the class of amide compounds and has a molecular weight of 309.3 g/mol. ANP is a white crystalline powder with a melting point of 152-154°C.
Mecanismo De Acción
ANP is an inhibitor of trypsin and chymotrypsin, two enzymes involved in the digestion of proteins. ANP binds to the active site of these enzymes, preventing substrate binding and catalysis. The inhibition of trypsin and chymotrypsin by ANP is reversible, and the inhibition constant (Ki) has been reported to be in the micromolar range.
Biochemical and Physiological Effects:
ANP has no known biochemical or physiological effects in vivo. ANP is not used as a drug, and there is no information available on its toxicity or pharmacokinetics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANP is a useful tool for studying the activity of trypsin and chymotrypsin in vitro. ANP is a stable and easily measurable substrate, and the reaction products can be detected using spectrophotometric methods. However, ANP has limitations as a substrate for these enzymes, as it does not mimic the natural substrates of these enzymes. ANP is also not a suitable tool for studying the activity of other enzymes, as it is specific for trypsin and chymotrypsin.
Direcciones Futuras
ANP can be used as a model compound to study the binding of ligands to proteins. ANP can also be modified to create new compounds with improved enzyme inhibition properties. ANP can be used in combination with other biochemical tools to study the activity of enzymes in complex biological systems. The development of new methods for the synthesis and purification of ANP can also improve its usefulness as a biochemical tool.
Aplicaciones Científicas De Investigación
ANP is used in scientific research as a biochemical tool to study the activity of enzymes such as trypsin and chymotrypsin. ANP is a substrate for these enzymes, and the reaction products can be easily measured using spectrophotometric methods. ANP is also used as a model compound to study the binding of ligands to proteins.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-11(13-3-9-16(10-4-13)20(23)24)17(22)19-15-7-5-14(6-8-15)18-12(2)21/h3-11H,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEWCLZMQGKZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[(1-chloro-2-naphthyl)oxy]propyl}piperazine oxalate](/img/structure/B4075335.png)
![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-5-(4-chlorophenyl)-2-furamide](/img/structure/B4075348.png)
![3-(4-methoxyphenyl)-5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazole](/img/structure/B4075351.png)
![ethyl 2-{[2-(4-nitrophenyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4075354.png)
![2-[4-(2,6-dimethyl-4-morpholinyl)-3-nitrobenzoyl]benzoic acid](/img/structure/B4075371.png)
![1-[3-(4-chloro-2,6-dimethylphenoxy)propyl]piperazine oxalate](/img/structure/B4075382.png)
![2-{[2-(2,4-dimethylphenoxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075383.png)
![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4075384.png)

![4-{3-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazine](/img/structure/B4075398.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-diethoxybenzamide](/img/structure/B4075399.png)
![N-allyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4075417.png)
![1-methyl-4-[2-(4-nitrophenyl)propanoyl]piperazine](/img/structure/B4075443.png)
